molecular formula C12H11Cl2N B8709348 4,6-Dichloro-2,3,8-trimethylquinoline

4,6-Dichloro-2,3,8-trimethylquinoline

Cat. No. B8709348
M. Wt: 240.12 g/mol
InChI Key: QVCSQGNKHRXDFY-UHFFFAOYSA-N
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Patent
US08765940B2

Procedure details

Prepared according to procedure S using 6-chloro-2,3,8-trimethylquinolin-4-ol (3.25 g, 1.65 mmol) in POCl3 (20 mL) and heating at reflux for 3 h. After this time the reaction mixture was cooled to rt and poured into ice water. The resulting solid was filtered and washed with water. The product was then dried under vacuum and 4,6-dichloro-2,3,8-trimethylquinoline was obtained as a white solid. Mass Spectrum (ESI) m/e=241 (M+1).
Name
6-chloro-2,3,8-trimethylquinolin-4-ol
Quantity
3.25 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([CH3:12])[CH:11]=1)[N:8]=[C:7]([CH3:13])[C:6]([CH3:14])=[C:5]2O.O=P(Cl)(Cl)[Cl:18]>>[Cl:18][C:5]1[C:4]2[C:9](=[C:10]([CH3:12])[CH:11]=[C:2]([Cl:1])[CH:3]=2)[N:8]=[C:7]([CH3:13])[C:6]=1[CH3:14]

Inputs

Step One
Name
6-chloro-2,3,8-trimethylquinolin-4-ol
Quantity
3.25 g
Type
reactant
Smiles
ClC=1C=C2C(=C(C(=NC2=C(C1)C)C)C)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The product was then dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=NC2=C(C=C(C=C12)Cl)C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.